2-(1H-indol-1-yl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide
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Overview
Description
2-(1H-indol-1-yl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide is a complex organic compound that features an indole ring, a pyridine ring, and a triazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-1-yl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Derivative: Starting with an indole derivative, the indole ring is functionalized to introduce a reactive group, such as a halide or a hydroxyl group.
Triazole Formation: The triazole ring is formed through a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions (CuAAC).
Coupling Reaction: The indole derivative is then coupled with the triazole derivative using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Final Assembly: The pyridine ring is introduced in the final step, often through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-1-yl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The indole and pyridine rings can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the reactive sites on the indole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides (for nucleophilic substitution) and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
2-(1H-indol-1-yl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1H-indol-1-yl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-indol-1-yl)-N-(pyridin-4-ylmethyl)acetamide
- 2-(1H-indol-1-yl)-N-(1H-1,2,3-triazol-4-ylmethyl)acetamide
- 2-(1H-indol-1-yl)-N-(pyridin-3-ylmethyl)acetamide
Uniqueness
2-(1H-indol-1-yl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide is unique due to the presence of both the pyridine and triazole rings, which can confer distinct biological activities and chemical reactivity compared to similar compounds
Properties
IUPAC Name |
2-indol-1-yl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O/c25-18(13-23-10-7-14-3-1-2-4-17(14)23)20-11-15-12-24(22-21-15)16-5-8-19-9-6-16/h1-10,12H,11,13H2,(H,20,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUDROATXKIPOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NCC3=CN(N=N3)C4=CC=NC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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